Cas no 1520171-84-9 ([1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol)
[1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol
- 3-Pyrrolidinemethanol, 1-(2-fluoroethyl)-
- 1-(2-fluoroethyl)pyrrolidin-3-yl]methanol
- [1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol
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- MDL: MFCD23971970
- Inchi: 1S/C7H14FNO/c8-2-4-9-3-1-7(5-9)6-10/h7,10H,1-6H2
- InChI Key: ZRGJUWIOCWWMPZ-UHFFFAOYSA-N
- SMILES: FCCN1CCC(CO)C1
Computed Properties
- Exact Mass: 147.105942232 g/mol
- Monoisotopic Mass: 147.105942232 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 99.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 23.5
- Molecular Weight: 147.19
[1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2928038-1g |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
1520171-84-9 | 95% | 1g |
$1229.0 | 2023-09-06 | |
| Enamine | EN300-2928038-5g |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
1520171-84-9 | 95% | 5g |
$3562.0 | 2023-09-06 | |
| Enamine | EN300-2928038-10g |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
1520171-84-9 | 95% | 10g |
$5283.0 | 2023-09-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8687-1G |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
1520171-84-9 | 95% | 1g |
¥1762.00 | 2023-05-05 | |
| Enamine | EN300-2928038-0.05g |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
1520171-84-9 | 95.0% | 0.05g |
$285.0 | 2025-03-19 | |
| Enamine | EN300-2928038-0.1g |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
1520171-84-9 | 95.0% | 0.1g |
$426.0 | 2025-03-19 | |
| Enamine | EN300-2928038-0.25g |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
1520171-84-9 | 95.0% | 0.25g |
$607.0 | 2025-03-19 | |
| Enamine | EN300-2928038-0.5g |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
1520171-84-9 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-2928038-1.0g |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
1520171-84-9 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
| Enamine | EN300-2928038-2.5g |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
1520171-84-9 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 |
[1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol Suppliers
[1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on [1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol
Research Brief on [1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol (CAS: 1520171-84-9) in Chemical Biology and Pharmaceutical Applications
The compound [1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol (CAS: 1520171-84-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrrolidine scaffold and fluoroethyl substitution, exhibits unique physicochemical properties that make it a promising candidate for drug development and biochemical applications. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and radiopharmaceuticals.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and pharmacological properties of [1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol. The research team developed an optimized synthetic route with improved yield (78%) and purity (>99%), addressing previous challenges in large-scale production. Structural analysis revealed that the fluoroethyl group enhances blood-brain barrier permeability, while the hydroxyl moiety provides a versatile handle for further derivatization. These findings position the compound as a valuable intermediate for CNS-targeted drug candidates.
In radiopharmaceutical applications, [1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol has shown promise as a precursor for fluorine-18 labeled PET tracers. A recent Nature Communications paper (2024) demonstrated its utility in developing novel dopamine receptor ligands. The researchers successfully incorporated the 18F isotope into the fluoroethyl group with high radiochemical yield (85±5%) and excellent in vivo stability. PET imaging studies in non-human primates revealed favorable pharmacokinetics and specific binding to target receptors, suggesting potential for neurological disorder diagnostics.
Metabolic stability studies of [1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol derivatives have yielded important insights. A 2024 Bioorganic & Medicinal Chemistry report examined the compound's metabolic profile using human liver microsomes, showing moderate clearance rates (CLint = 22 mL/min/kg) and identifying the primary metabolic pathways. These data facilitate rational design of more stable analogs while maintaining the desired pharmacological activity. The study also highlighted the compound's low cytotoxicity (IC50 > 100 μM in HEK293 cells), supporting its safety profile for therapeutic development.
Emerging computational chemistry approaches have provided deeper understanding of [1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol's molecular interactions. Molecular docking simulations published in Journal of Chemical Information and Modeling (2023) revealed preferential binding modes to various neurotransmitter receptors. The fluoroethyl group was found to participate in unique halogen bonding interactions, while the pyrrolidine ring maintained optimal geometry for target engagement. These computational predictions were validated by subsequent X-ray crystallography studies of receptor-ligand complexes.
Current research directions focus on expanding the therapeutic applications of [1-(2-Fluoroethyl)pyrrolidin-3-yl]methanol derivatives. Ongoing clinical trials (Phase I/II) are evaluating fluorinated analogs for Parkinson's disease treatment, with preliminary results showing improved motor function scores compared to existing therapies. Additionally, academic-industrial collaborations are exploring its use in developing next-generation sigma receptor modulators for neuropathic pain management. The compound's versatility continues to inspire innovative approaches in medicinal chemistry and drug discovery.
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